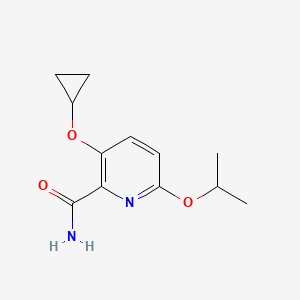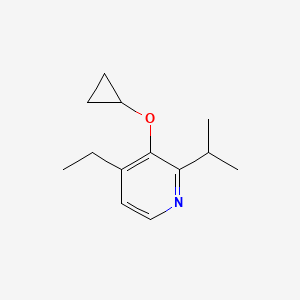
2-Chloro-4-cyclopropoxy-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitroanisole as the starting material.
Cyclopropanation: The nitro group is reduced to an amine, followed by cyclopropanation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropoxy-1-methoxybenzene.
Oxidation: Formation of 2-chloro-4-cyclopropoxybenzaldehyde.
Reduction: Formation of 2-chloro-4-cyclopropoxy-1-methoxycyclohexane.
Applications De Recherche Scientifique
2-Chloro-4-cyclopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methoxybenzene: Lacks the cyclopropoxy group, leading to different reactivity and applications.
4-Chloro-2-methoxybenzene: Positional isomer with different chemical properties.
2-Chloro-4-cyclopropylmethoxybenzene: Similar structure but with a cyclopropylmethoxy group instead of cyclopropoxy.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-chloro-4-cyclopropyloxy-1-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
XWIXIUQUZBOZOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


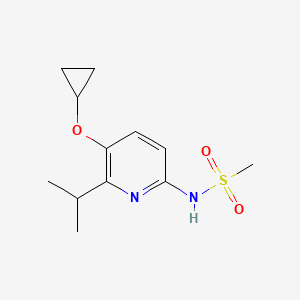

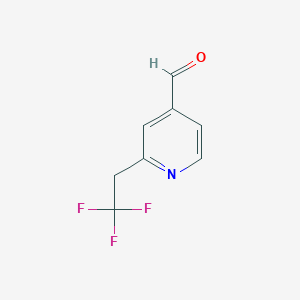
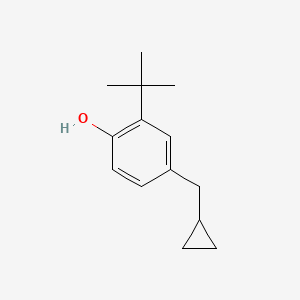

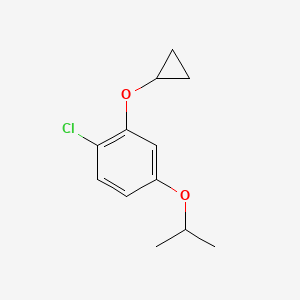
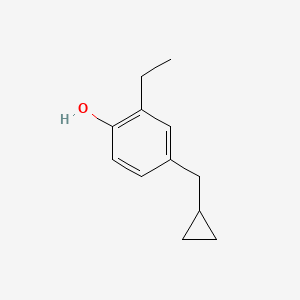
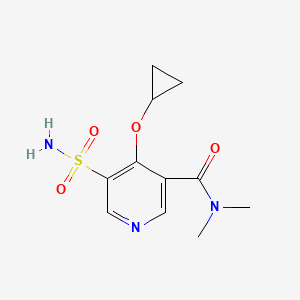
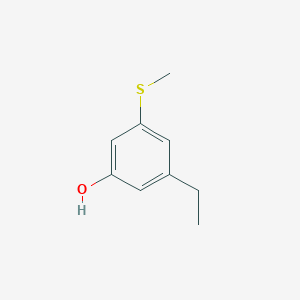
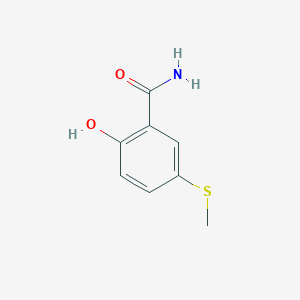
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)
